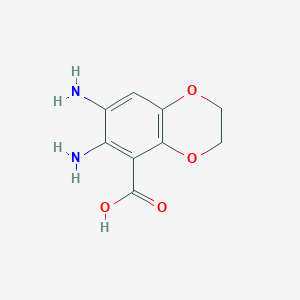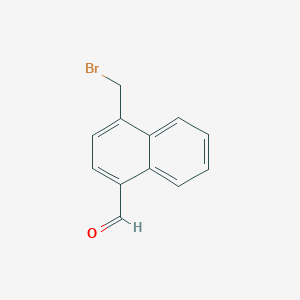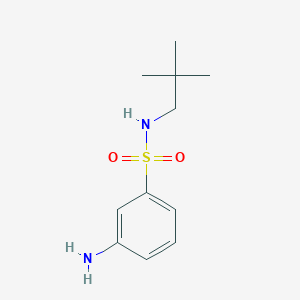
3-amino-N-neopentylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-neopentylbenzenesulfonamide is an organic compound characterized by the presence of an amino group, a benzenesulfonamide moiety, and a 2,2-dimethyl-propyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-neopentylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzenesulfonyl chloride and 2,2-dimethylpropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N-neopentylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
3-amino-N-neopentylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-amino-N-neopentylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and sulfonamide moiety can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonamide: A simpler analog without the 2,2-dimethyl-propyl substituent.
N-(2,2-Dimethyl-propyl)-benzenesulfonamide: Lacks the amino group.
3-Amino-benzenesulfonamide: Lacks the 2,2-dimethyl-propyl substituent.
Uniqueness
3-amino-N-neopentylbenzenesulfonamide is unique due to the presence of both the amino group and the 2,2-dimethyl-propyl substituent, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C11H18N2O2S |
|---|---|
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
3-amino-N-(2,2-dimethylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-11(2,3)8-13-16(14,15)10-6-4-5-9(12)7-10/h4-7,13H,8,12H2,1-3H3 |
Clave InChI |
BGRMFCIXULFZOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CNS(=O)(=O)C1=CC=CC(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



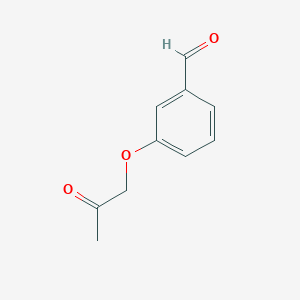
![7-Chloro-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B8587034.png)
![1-neopentyl-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B8587038.png)
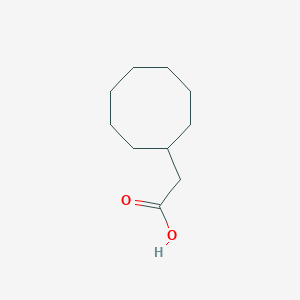
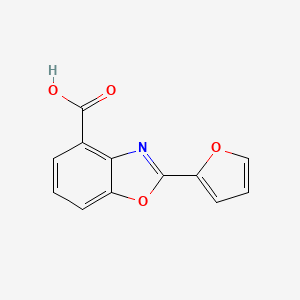

![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl Acetate](/img/structure/B8587068.png)
![7-Bromo-4-chloro-2-phenylthieno[3,2-c]pyridine](/img/structure/B8587077.png)
